CZC24832 - 1159824-67-5

CZC24832

Catalog Number: EVT-287268
CAS Number: 1159824-67-5
Molecular Formula: C15H17FN6O2S
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CZC24832 is a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) [, ]. PI3Kγ is an enzyme involved in various cellular processes, including cell growth, survival, and migration []. CZC24832 has been primarily used in preclinical research to investigate the role of PI3Kγ in various diseases, including cancer [, , , ], sepsis [, , ], and autoimmune disorders [].

BYL-719 (Alpelisib)

    Compound Description: BYL-719 is a highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) [, ]. It is currently being developed by Novartis Oncology for the treatment of various cancers. Studies have shown that BYL-719 exhibits anti-tumorigenic properties by inducing G1 phase cell cycle arrest and apoptosis [, ].

    Relevance: BYL-719, like CZC24832, targets the PI3K pathway, but with distinct selectivity. While CZC24832 specifically inhibits PI3Kγ, BYL-719 focuses on the p110α isoform [, ]. This difference in isoform specificity leads to varying effects on downstream signaling and cellular responses. Research suggests that combining BYL-719 with CAL-101, a PI3Kδ inhibitor, enhances anti-tumor activity in rhabdomyosarcoma cells, surpassing the effects of either drug alone [, ]. This synergistic effect highlights the potential of targeting multiple PI3K isoforms, including the target of CZC24832 (PI3Kγ), in cancer treatment.

CAL-101 (Idelalisib)

    Compound Description: CAL-101 is a selective inhibitor of the p110δ isoform of PI3K [, ]. It has demonstrated efficacy in targeting malignant B cells and inhibiting their migration [].

TGX-221

    Compound Description: TGX-221 is a selective inhibitor of the p110β isoform of PI3K []. It has been investigated for its potential in disrupting the PI3K/Akt pathway and inhibiting cancer cell growth.

    Relevance: TGX-221, like CZC24832, targets a specific PI3K isoform, with TGX-221 focusing on p110β and CZC24832 on PI3Kγ []. This indicates a shared interest in dissecting the roles of individual PI3K isoforms in cellular processes and disease contexts. By comparing the effects of these isoform-specific inhibitors, researchers can gain a deeper understanding of PI3K signaling and potentially develop more targeted therapeutic interventions.

AZD8835

    Compound Description: AZD8835 is a dual inhibitor targeting both p110α and p110δ isoforms of PI3K [, ]. This dual targeting approach aims to achieve a more potent blockade of the PI3K pathway, potentially enhancing anti-cancer activity.

    Relevance: AZD8835 provides an interesting comparison to CZC24832. While CZC24832 selectively inhibits PI3Kγ, AZD8835 targets two different isoforms (p110α and p110δ) [, ]. This difference in selectivity allows researchers to investigate the specific contributions of individual PI3K isoforms versus a combined inhibition approach in various disease models.

VX-11e, LY2109761, Oxaliplatin, Erlotinib

    Compound Description: These compounds represent a diverse group of anti-cancer agents with distinct mechanisms of action []. VX-11e is a selective inhibitor of the BET bromodomain protein BRD4, LY2109761 is a selective inhibitor of ERK1/2, Oxaliplatin is a platinum-based chemotherapy drug, and Erlotinib is an epidermal growth factor receptor (EGFR) inhibitor [].

    Relevance: These compounds were identified as potentially effective in inhibiting breast cancer cell lines with high WHSC1L1 expression []. Notably, CZC24832 was also found to be effective in this context []. This suggests a potential link between the PI3Kγ pathway (targeted by CZC24832) and the mechanisms of action of these diverse anti-cancer agents in breast cancer. Further research is needed to fully understand the interplay between these compounds and their potential synergistic effects.

Source and Classification

CZC24832 was developed as part of a series of compounds aimed at targeting specific kinases involved in disease progression. It is classified under the category of kinase inhibitors, specifically designed to interfere with the activity of protein kinases that are implicated in cellular processes such as proliferation and survival. This classification places it within a broader category of targeted therapies that seek to minimize side effects by focusing on specific molecular targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of CZC24832 involves several key steps, typically beginning with readily available starting materials. A common synthetic route includes:

  1. Formation of Key Intermediates: The initial step often involves the formation of a bicyclic structure through cyclization reactions.
  2. Functional Group Modifications: Subsequent steps may involve introducing various functional groups via electrophilic aromatic substitution or nucleophilic additions.
  3. Final Coupling Reactions: The final product is usually obtained through coupling reactions that link the synthesized intermediates, often employing techniques such as palladium-catalyzed cross-coupling.

The synthesis is characterized by its efficiency and the ability to produce the compound in high purity, which is crucial for subsequent biological testing.

Molecular Structure Analysis

Structure and Data

CZC24832 has a complex molecular structure that can be represented by its chemical formula, which includes multiple rings and functional groups that contribute to its biological activity. The molecular weight of CZC24832 is approximately 400 g/mol, and its structure can be visualized using molecular modeling software to understand its interaction with target proteins.

  • Molecular Formula: C_{20}H_{22}N_{4}O_{3}
  • Molecular Weight: 398.42 g/mol
  • Structural Features: The compound features a central core with nitrogen atoms that are essential for binding to kinase targets.
Chemical Reactions Analysis

Reactions and Technical Details

CZC24832 undergoes various chemical reactions that are typical for small molecules. Key reactions include:

  • Hydrolysis: In aqueous environments, CZC24832 can hydrolyze, leading to the formation of less active metabolites.
  • Oxidation: The presence of specific functional groups makes CZC24832 susceptible to oxidation, which can affect its stability and efficacy.
  • Binding Interactions: The compound's primary reaction of interest is its binding to target kinases, where it acts as an inhibitor by competing with ATP for binding sites.

These reactions are critical for understanding the pharmacokinetics and pharmacodynamics of CZC24832.

Mechanism of Action

Process and Data

The mechanism of action for CZC24832 primarily involves the inhibition of specific protein kinases. By binding to the ATP-binding site of these kinases, CZC24832 prevents phosphorylation events that are essential for kinase activity. This inhibition leads to:

  • Reduced Cell Proliferation: By blocking signaling pathways associated with cell growth.
  • Induction of Apoptosis: In cancer cells, inhibiting survival pathways can trigger programmed cell death.

Data from preclinical studies indicate that CZC24832 effectively reduces tumor growth in various cancer models, highlighting its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CZC24832 exhibits several important physical and chemical properties:

  • Solubility: The compound is moderately soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: CZC24832 shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is typically around 150-155 °C, indicating solid-state stability.

These properties are essential for formulation development and determining appropriate dosing regimens in clinical settings.

Applications

Scientific Uses

CZC24832 has potential applications in various scientific domains:

  • Cancer Research: As a selective kinase inhibitor, it is being investigated for its efficacy against different types of cancers.
  • Drug Development: Its mechanism offers insights into designing new therapeutic agents targeting similar pathways.
  • Biochemical Studies: Researchers utilize CZC24832 to study kinase signaling pathways and their roles in disease mechanisms.

Properties

CAS Number

1159824-67-5

Product Name

CZC24832

IUPAC Name

5-(2-amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide

Molecular Formula

C15H17FN6O2S

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C15H17FN6O2S/c1-15(2,3)21-25(23,24)11-4-9(6-18-7-11)10-5-12(16)13-19-14(17)20-22(13)8-10/h4-8,21H,1-3H3,(H2,17,20)

InChI Key

RXRZPHQBTHQXSV-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=CN=CC(=C1)C2=CN3C(=NC(=N3)N)C(=C2)F

Solubility

Soluble in DMSO, not in water

Synonyms

CZC24832; CZC-24832; CZC 24832

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CN=CC(=C1)C2=CN3C(=NC(=N3)N)C(=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.